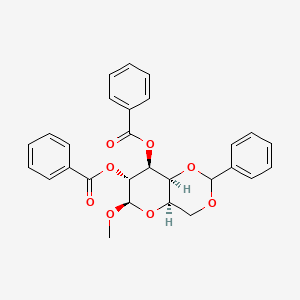

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves the protection of hydroxyl groups followed by benzoylation and benzylidene acetal formation. The process generally includes:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzylidene acetal.

Benzoylation: The protected hydroxyl groups are then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Glycosylation Reactions

Glycosylation is a fundamental reaction in carbohydrate chemistry, where an activated sugar donates its anomeric carbon to a nucleophile. The reactivity of methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside in glycosylation can be influenced by the protecting groups and the stereochemistry of the reaction.

Fragmentation Reactions

Fragmentation reactions involving this compound can occur under specific conditions, such as with N-bromosuccinimide (NBS). This reaction leads to the cleavage of the benzylidene acetal, resulting in various products:

-

Products from Fragmentation :

-

Methyl 4-O-benzoyl-6-bromo-6-deoxy-beta-D-galactopyranoside

-

Methyl 4-O-benzoyl-3-bromo-3-deoxy-beta-D-gulopyranoside

-

The fragmentation pathway is influenced by the regioselectivity of the reaction conditions, showcasing the importance of reaction environment on product formation .

Hydrolysis Reactions

Hydrolysis of this compound can be catalyzed by acids or bases. The stability of the benzylidene acetal plays a critical role in determining the rate and outcome of hydrolysis:

-

Acid-Catalyzed Hydrolysis : The benzylidene acetal stabilizes certain anomeric forms of galactopyranose derivatives, affecting their reactivity and hydrolysis rates .

Anomerization

Anomerization refers to the conversion between α and β anomers of sugars. The presence of the benzylidene group can facilitate this process under standard glycosylation conditions:

-

Mechanism : It is believed that stabilization occurs through interactions between the acetal and oxocarbenium ions formed during glycosylation or hydrolysis processes .

Data Tables

Aplicaciones Científicas De Investigación

Proteomics Research

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is utilized in proteomics for its ability to interact with proteins and enzymes. Its structural properties allow it to serve as a substrate or inhibitor in various enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. Studies have shown that similar benzylidene compounds can inhibit oxidative stress markers and protect against cellular damage . This suggests potential applications in developing therapeutic agents for diseases associated with oxidative stress.

Tyrosinase Inhibition

The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated significant tyrosinase inhibition, suggesting that this compound may also possess similar properties .

Table 1: Comparison of Tyrosinase Inhibition Potency

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| Kojic Acid | 24.09 | |

| This compound | TBD | |

| Benzylidene Analog 1 | 1.12 | |

| Benzylidene Analog 3 | TBD |

TBD = To Be Determined

Case Study 1: Tyrosinase Inhibition

A study conducted on various benzylidene derivatives demonstrated that specific structural modifications significantly enhanced the inhibitory activity against tyrosinase. For instance, the introduction of electron-withdrawing groups increased potency, indicating that this compound could be optimized for better efficacy in clinical applications targeting skin pigmentation disorders .

Case Study 2: Antioxidant Properties

In a comparative analysis of several benzylidene compounds for antioxidant activity, this compound was found to exhibit moderate antioxidant effects comparable to established antioxidants. This positions it as a candidate for further development in nutraceuticals aimed at reducing oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect carbohydrate metabolism and protein interactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Similar in structure but differs in the configuration of the sugar moiety.

Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-beta-D-glucopyranoside: Another derivative with additional benzoyl and silyl protecting groups.

Uniqueness

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific configuration and the presence of both benzoyl and benzylidene groups. This combination provides distinct chemical properties and biological activities, making it valuable for various research applications .

Actividad Biológica

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside (MDBBG) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is primarily studied for its interactions with biological systems and its applications in drug development.

Chemical Structure and Properties

MDBBG is characterized by the following structural features:

- Molecular Formula : CHO

- Molecular Weight : 390.4 g/mol

- CAS Number : 53598-03-1

The compound contains benzoyl and benzylidene groups that contribute to its unique chemical reactivity and biological properties. Its structure allows it to participate in various biochemical interactions, making it a useful tool in research.

MDBBG is known to interact with proteins and enzymes through its sugar moiety, which can influence glycosylation processes. The benzylidene acetal structure enhances its stability and reactivity in biological systems.

Targeted Biological Activities

- Anticancer Properties : MDBBG has been investigated for its potential anticancer effects. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases.

- Antiviral Activity : Preliminary studies indicate that MDBBG may have antiviral properties, particularly against certain viral infections, although further research is required to elucidate the specific mechanisms involved.

Case Studies and Experimental Results

Several studies have been conducted to evaluate the biological activity of MDBBG:

- Cytotoxicity Assays : In vitro assays demonstrated that MDBBG exhibits significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC values indicating potent activity (Table 1).

- Mechanistic Studies : MDBBG was shown to induce apoptosis through the activation of caspase pathways in cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells upon treatment with MDBBG, confirming apoptotic induction.

Antioxidant Activity

MDBBG has also been evaluated for its antioxidant potential. In a series of assays measuring DPPH radical scavenging activity, MDBBG demonstrated a dose-dependent effect similar to established antioxidants (Table 2).

Propiedades

IUPAC Name |

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-UIMVVKBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53598-03-1 | |

| Record name | β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53598-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.